molecular formula C18H14N2O5 B2644110 N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 325779-97-3

N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2644110
CAS No.: 325779-97-3
M. Wt: 338.319
InChI Key: GZVYQMVYSDJXSL-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C18H14N2O5 and its molecular weight is 338.319. The purity is usually 95%.
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Scientific Research Applications

Selective Detection of Cu(II)

A study demonstrated the use of nitro-3-carboxamide coumarin derivatives as novel fluorescent chemosensors. Specifically, the compound 6-nitro-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide(3) was highlighted for its selective fluorescence in the presence of Cu(2+) ions over other metal ions in aqueous solutions, making it a valuable tool for environmental and analytical chemistry applications (Bekhradnia et al., 2016).

Radiosensitizers and Cytotoxins

Another research avenue involves the synthesis and evaluation of a series of nitrothiophene-5-carboxamides, including N-(omega-aminoalkyl) side chains, for their potential as radiosensitizers and bioreductively activated cytotoxins. While not directly related to the query compound, this study underscores the therapeutic potential of nitro-substituted chromene derivatives in oncology (Threadgill et al., 1991).

Anticancer Applications

The synthesis of 4-aryl-2-methylamino-3-nitro-4H-chromenes, which possess N,N-dimethylamino groups, has been reported for their potential anticancer properties. These derivatives, including the compound of interest, have been developed through microwave-assisted one-pot synthesis, illustrating the compound's relevance in the development of new anticancer drugs (Nagaraju et al., 2019).

Imaging Cancer Tyrosine Kinase

In the field of diagnostic imaging, a compound structurally related to the query, designed for positron emission tomography (PET) imaging of cancer tyrosine kinase, was synthesized. This highlights the utility of nitro-oxo-chromene derivatives in developing diagnostic tools for cancer research (Wang et al., 2005).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-10-3-5-15(11(2)7-10)19-17(21)14-9-12-8-13(20(23)24)4-6-16(12)25-18(14)22/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVYQMVYSDJXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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